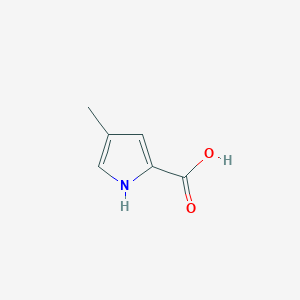

4-Methyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound 4-Methyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYAHRAFINYJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562520 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-59-6 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1H-pyrrole-2-carboxylic acid: Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class. Pyrrole-containing molecules are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known properties, structure, and synthetic approaches for 4-Methyl-1H-pyrrole-2-carboxylic acid, compiled from available scientific literature and chemical databases.

Chemical Structure and Properties

The structure of 4-Methyl-1H-pyrrole-2-carboxylic acid consists of a five-membered pyrrole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Structure:

Table 1: Physicochemical Properties of 4-Methyl-1H-pyrrole-2-carboxylic acid [1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | PubChem[1] |

| Molecular Weight | 125.13 g/mol | PubChem[1] |

| CAS Number | 18711-59-6 | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 200-205 °C (predicted) | ChemicalBook[2] |

| Boiling Point | 326.3 ± 22.0 °C (predicted) | ChemicalBook[2] |

| pKa | 4.61 ± 0.10 (predicted) | ChemicalBook[2] |

| InChI | InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | PubChem[1] |

| SMILES | CC1=CC(=C[NH]1)C(=O)O | PubChem[1] |

Table 2: Hazard Identification [1]

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure, Respiratory tract irritation) | H335: May cause respiratory irritation |

Spectral Data

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid is not explicitly described in readily accessible literature. However, a common and effective method for the synthesis of pyrrole carboxylic acids is the hydrolysis of their corresponding esters. The following is a generalized experimental protocol for the synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid from its ethyl ester, ethyl 4-methyl-1H-pyrrole-2-carboxylate.

Synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid via Hydrolysis

Materials:

-

Ethyl 4-methyl-1H-pyrrole-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or other suitable alcohol)

-

Water

-

Hydrochloric acid (HCl) (concentrated or dilute)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolution: Dissolve ethyl 4-methyl-1H-pyrrole-2-carboxylate in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the flask. The molar equivalent of the base should be in excess of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for a period sufficient to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by the dropwise addition of hydrochloric acid until the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid.

-

Isolation: The precipitated 4-Methyl-1H-pyrrole-2-carboxylic acid can be isolated by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of 4-Methyl-1H-pyrrole-2-carboxylic acid.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of 4-Methyl-1H-pyrrole-2-carboxylic acid in signaling pathways have not been extensively reported in the scientific literature. However, the pyrrole-2-carboxylic acid scaffold is a common motif in compounds with a wide range of biological activities. Derivatives of pyrrole carboxylic acids have been investigated for their potential as:

-

Antimicrobial agents: Some pyrrole derivatives exhibit activity against various bacterial and fungal strains.

-

Anticancer agents: Certain substituted pyrroles have been shown to possess cytotoxic activity against cancer cell lines.

-

Enzyme inhibitors: The pyrrole ring can act as a bioisostere for other aromatic systems, enabling the design of specific enzyme inhibitors.

Given the lack of specific data for the title compound, a logical workflow for its initial biological characterization would involve a screening cascade.

Diagram of a Hypothetical Screening Cascade:

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

4-Methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental and biological data are currently limited in the public domain, this guide provides a summary of its known properties and a practical approach to its synthesis. Further research is warranted to fully elucidate its spectral characteristics, biological activity, and potential therapeutic applications.

References

The Biological Landscape of 4-Methyl-1H-pyrrole-2-carboxylic Acid: A Survey of a Bioactive Scaffold

For Immediate Release: Shanghai, China - The pyrrole ring, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Within this chemical class, 4-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives have emerged as compounds of interest in medicinal chemistry, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological functions of this pyrrole derivative, with a focus on its potential therapeutic applications, supported by available data and experimental insights.

Antimicrobial Potential: A Promising Frontier

Derivatives of pyrrole-2-carboxylic acid have demonstrated notable antimicrobial properties. While specific data for 4-Methyl-1H-pyrrole-2-carboxylic acid is limited in publicly accessible literature, related compounds have shown efficacy against various microbial threats. For instance, certain pyrrole-2-carboxamide derivatives have exhibited potent activity against drug-resistant tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) below 0.016 µg/mL.[1] The general antimicrobial activity of the pyrrole scaffold suggests that 4-Methyl-1H-pyrrole-2-carboxylic acid may also possess similar properties worthy of further investigation.

Anti-inflammatory Activity: Targeting Key Mediators

Other Biological Activities and Future Directions

Beyond antimicrobial and anti-inflammatory effects, the broader class of pyrrole-2-carboxylic acids has been associated with other biological functions. Notably, the methyl ester of 4-methylpyrrole-2-carboxylic acid has been identified as an insect pheromone, highlighting the diverse biological roles of this chemical scaffold.[3]

While the currently available research provides a foundational understanding of the potential biological activities of 4-Methyl-1H-pyrrole-2-carboxylic acid based on the behavior of structurally related compounds, there is a clear need for further focused investigation. Future research should aim to elucidate the specific molecular targets, quantify the biological activity through rigorous assays, and delineate the precise mechanisms of action for this particular compound. Such studies will be instrumental in unlocking the full therapeutic potential of 4-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives in drug discovery and development.

Experimental Considerations

To build upon the existing knowledge base, the following experimental approaches would be crucial in characterizing the biological activity of 4-Methyl-1H-pyrrole-2-carboxylic acid:

Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological screening of 4-Methyl-1H-pyrrole-2-carboxylic acid.

This structured approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential in defining the therapeutic utility of 4-Methyl-1H-pyrrole-2-carboxylic acid. Researchers and drug development professionals are encouraged to explore this promising scaffold to address unmet medical needs.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

4-Methyl-1H-pyrrole-2-carboxylic acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carboxylic acid, including its chemical properties, synthesis, and known biological significance.

Core Compound Information

Molecular Weight: 125.13 g/mol [1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H7NO2 | [1][2] |

| Melting Point | 200-205°C | ChemicalBook |

| Boiling Point | 326.3±22.0 °C (Predicted) | ChemicalBook |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid is not readily found in the literature, a multi-step synthesis has been referenced.[1] A general and widely used method for the synthesis of pyrrole-2-carboxylic acid derivatives is through the acylation of a pyrrole precursor followed by hydrolysis. Below is a representative experimental protocol for the synthesis of a related compound, ethyl pyrrole-2-carboxylate, which can be adapted for the synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid by starting with 3-methylpyrrole.

Representative Synthesis: Acylation of Pyrrole and Esterification

This two-step protocol describes the synthesis of ethyl pyrrole-2-carboxylate from pyrrole.

Step 1: Synthesis of 2-Pyrrolyl trichloromethyl ketone [3]

-

A solution of 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether is prepared in a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

While stirring, a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether is added over 3 hours. The reaction is exothermic, causing the mixture to reflux.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

A solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water is then slowly added.

-

The layers are separated, and the organic phase is dried with magnesium sulfate and then treated with activated carbon.

-

The solvent is removed by distillation, and the residue is dissolved in hexane.

-

The product is crystallized by cooling on ice, collected by filtration, and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step 2: Synthesis of Ethyl pyrrole-2-carboxylate [3]

-

In a 1-liter, three-necked, round-bottomed flask, 1.0 g (0.44 g-atom) of sodium is dissolved in 300 ml of anhydrous ethanol.

-

75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone is added portionwise over 10 minutes.

-

The solution is stirred for 30 minutes after the addition is complete.

-

The mixture is then concentrated to dryness using a rotary evaporator.

-

The residue is partitioned between ether and 3 N hydrochloric acid.

-

The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated.

-

The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.

To obtain 4-Methyl-1H-pyrrole-2-carboxylic acid, this ester would then undergo hydrolysis.

Biological Significance and Applications

Derivatives of pyrrole-2-carboxylic acid have shown significant biological activity, making them of great interest in drug development.

Antimycobacterial Activity: MmpL3 Inhibition

Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis protein MmpL3. MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] Inhibition of MmpL3 disrupts the formation of the outer membrane, leading to bacterial cell death.[6][7] The mechanism of some MmpL3 inhibitors is believed to involve the dissipation of the transmembrane electrochemical proton gradient.[4][5]

Anticancer Potential: ERK5 Signaling Pathway

The Extracellular signal-regulated kinase 5 (ERK5) pathway is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in cell proliferation, survival, and angiogenesis.[8] This pathway can be activated by various stimuli, including growth factors and cellular stress.[8][9] Some pyrrole derivatives have been investigated as potential modulators of this pathway. The ERK5 signaling cascade involves a three-tiered activation of kinases: MEKK2/3, MEK5, and finally ERK5, which can then translocate to the nucleus and activate transcription factors.[10][11]

References

- 1. 4-Methylpyrrole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. pnas.org [pnas.org]

- 8. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

The Natural Occurrence of Substituted Pyrrole Carboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Substituted pyrrole carboxylic acids represent a diverse class of naturally occurring heterocyclic compounds that have garnered significant interest in the scientific community. Possessing a pyrrole ring scaffold adorned with a carboxylic acid moiety and various other substituents, these molecules are biosynthesized by a wide array of organisms, from marine invertebrates and bacteria to fungi and plants. Their structural diversity is mirrored by a broad spectrum of biological activities, making them attractive lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of substituted pyrrole carboxylic acids, with a focus on their sources, isolation, biosynthesis, and biological activities.

Natural Sources and Quantitative Data of Substituted Pyrrole Carboxylic Acids

Substituted pyrrole carboxylic acids have been isolated from a variety of natural sources. Marine sponges, particularly those of the genera Axinella and Stylissa, are prolific producers of brominated pyrrole alkaloids, including various pyrrole carboxylic acids. Bacteria, such as the biocontrol agent Lysobacter, are known to produce pyrrole-2-carboxylic acid. Fungi, for instance Penicillium chrysogenum, have been identified as a source of pyrrole-3-carboxylic acid. Furthermore, derivatives of pyrrole-2-carboxaldehyde, which are closely related to pyrrole carboxylic acids, have been found in plants like roasted chicory root (Cichorium intrybus).[1]

The yields of these compounds from their natural sources can vary significantly depending on the organism, environmental conditions, and the extraction and purification methods employed. The following table summarizes quantitative data for the isolation of representative substituted pyrrole carboxylic acids from various natural sources.

| Compound Name | Natural Source | Yield | Reference |

| Pyrrole-2-carboxylic acid | Lysobacter sp. 3655 (bacterium) | 72 mg from a 2 L fermentation culture | [1] |

| 4-Bromo-1H-pyrrole-2-carbamide | Stylissa carteri (marine sponge) | 10 mg from 600 g of dried sponge | [2] |

| 3,4-Dibromo-1H-pyrrole-2-carbamide | Stylissa carteri (marine sponge) | 8 mg from 600 g of dried sponge | [2] |

| Z-3-Bromohymenialdisine | Stylissa carteri (marine sponge) | 5 mg from 600 g of dried sponge | [2] |

| (+) Dibromophakelline | Stylissa carteri (marine sponge) | 7 mg from 600 g of dried sponge | [2] |

| (±) Ageliferin | Stylissa carteri (marine sponge) | 4 mg from 600 g of dried sponge | [2] |

| 4,5-Dibromopyrrole-2-carboxylic acid | Petrosia (Strongylophora) sp. (marine sponge) | ~0.2% of sponge dry weight | [3] |

| (-)-Dibromophakellin | Petrosia (Strongylophora) sp. (marine sponge) | ~0.01% of sponge dry weight | [3] |

Experimental Protocols for Isolation and Characterization

The isolation and characterization of substituted pyrrole carboxylic acids from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments cited in the literature.

Isolation of Pyrrole-2-carboxylic Acid from Lysobacter sp. 3655

2.1.1. Fermentation: Lysobacter sp. 3655 is cultured in Martin medium (0.5% peptone, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O, and 1% glucose) for routine growth. For metabolite production, a scaled-up fermentation (2 L) is carried out in Martin medium at 30 °C for 48 hours with shaking at 230 rpm.[1]

2.1.2. Extraction: The culture is extracted with acidified ethyl acetate containing 0.01% acetic acid. The organic layer is collected by filtration and then dried to yield a crude extract.[1]

2.1.3. Purification:

-

Medium Pressure Liquid Chromatography (MPLC): The crude extract (0.6 g) is subjected to MPLC on a reversed-phase C18 silica gel column (30 g). Elution is performed with a gradient of 5% to 50% methanol in water. This step yields three subfractions.[1]

-

High-Performance Liquid Chromatography (HPLC): Fraction 1 is further purified by HPLC using a Phenomenex Kinetex PS C18 column (10 x 150 mm, 3.5 µm particle size). An isocratic elution with 18% acetonitrile in water affords pure pyrrole-2-carboxylic acid as a white compound.[1]

2.1.4. Characterization: The structure of the isolated compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Isolation of Brominated Pyrrole Alkaloids from the Marine Sponge Stylissa carteri

2.2.1. Extraction: The dried and powdered sponge material (600 g) is exhaustively extracted with methanol (4 x 3 L). The methanol extract is concentrated to yield a residue (90 g). This residue is then dissolved in a minimal amount of demineralized water and partitioned successively with ethyl acetate and n-butanol.[2]

2.2.2. Purification of the n-Butanol Fraction:

-

Sephadex LH-20 Chromatography: The n-butanol soluble material (18 g) is subjected to column chromatography on Sephadex LH-20 using methanol as the mobile phase, resulting in four fractions (I to IV).[2]

-

Reversed-Phase Column Chromatography (RP-18):

-

Semi-preparative HPLC: The subfractions from the RP-18 chromatography are further purified by semi-preparative HPLC to isolate pure compounds. For example, subfraction III-3 (80 mg) yields three different alkaloids.[2]

2.2.3. Characterization: The structures of the isolated alkaloids are elucidated using 1D and 2D NMR spectroscopy and mass spectrometry.[2]

Biosynthesis and Signaling Pathways

Biosynthesis of Pyrrole-2-Carboxylic Acid

The biosynthesis of the fundamental pyrrole-2-carboxylic acid scaffold is understood to originate from the amino acid L-proline. This transformation involves a four-electron oxidation process. The pathway is a key step in the biosynthesis of more complex pyrrole-containing natural products.

Signaling Pathway of Brominated Pyrrole Alkaloids: Modulation of Cellular Calcium

Several brominated pyrrole alkaloids isolated from marine sponges have been shown to modulate intracellular calcium (Ca²⁺) signaling. Their mechanism of action involves the targeting of key proteins involved in calcium homeostasis, specifically ryanodine receptors (RyRs) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[4] This modulation of calcium signaling is thought to underlie some of their observed biological activities, such as their neuroprotective effects and their role as feeding deterrents.

Structure-Activity Relationship of Pyrrole Derivatives

The biological activity of substituted pyrrole carboxylic acids and related compounds is often influenced by the nature and position of their substituents. For instance, the degree of bromination on the pyrrole ring has been shown to be a critical factor for the activity of marine-derived alkaloids in modulating calcium signaling. Similarly, for antibacterial pyrrole derivatives, the presence and position of halogen substituents can significantly impact their efficacy.

Conclusion

Substituted pyrrole carboxylic acids are a fascinating and important class of natural products with significant potential for therapeutic applications. Their widespread occurrence in diverse organisms highlights their evolutionary significance and offers a rich resource for the discovery of novel bioactive compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry. Furthermore, the elucidation of their biosynthetic and signaling pathways, as depicted in the diagrams, provides a deeper understanding of their biological roles and mechanisms of action. Continued research into this class of compounds is warranted to fully explore their therapeutic potential and to uncover new molecular scaffolds for the development of future pharmaceuticals.

References

- 1. Synthesis and antibacterial activity of new cephalosporines containing a pyrrole ring in the N-acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine and Anthropogenic Bromopyrroles Alter Cellular Ca2+ Dynamics of Murine Cortical Neuronal Networks by Targeting the Ryanodine Receptor and Sarco/Endoplasmic Reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine and Anthropogenic Bromopyrroles Alter Cellular Ca2+ Dynamics of Murine Cortical Neuronal Networks by Targeting the Ryanodine Receptor and Sarco/Endoplasmic Reticulum Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Methyl-1H-pyrrole-2-carboxylic acid.

An In-depth Technical Guide on 4-Methyl-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

4-Methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative.[1]

| Identifier | Value |

| IUPAC Name | 4-methyl-1H-pyrrole-2-carboxylic acid[1] |

| CAS Number | 18711-59-6[1][2][3] |

| Molecular Formula | C6H7NO2[1][2][3] |

| Molecular Weight | 125.13 g/mol [1][2][3] |

| Canonical SMILES | CC1=CNC(=C1)C(=O)O[1] |

| InChI | InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)[1] |

| InChIKey | YXYAHRAFINYJPL-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The following table summarizes the key

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Melting Point | 200-205 °C | [3] |

| Boiling Point (Predicted) | 326.3 ± 22.0 °C | [3] |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.61 ± 0.10 | [3] |

| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [3] |

Experimental Protocols

Synthesis

While specific, detailed synthesis protocols for 4-Methyl-1H-pyrrole-2-carboxylic acid are not extensively documented in the provided search results, general methods for the synthesis of substituted pyrrole carboxylic acids can be adapted.

General Synthetic Approach: Hydrolysis of an Ester Precursor

A common method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters.[4] For instance, the ethyl or methyl ester of 4-Methyl-1H-pyrrole-2-carboxylic acid can be hydrolyzed.

-

Reaction: The ester is refluxed in a solution of sodium hydroxide in ethanol.

-

Work-up: Following the completion of the reaction, the mixture is cooled and then acidified, typically with hydrochloric acid, to precipitate the carboxylic acid.

-

Purification: The resulting solid can be collected by filtration and purified by recrystallization.

A generalized workflow for this synthesis is depicted below.

Analytical Characterization

The identity and purity of synthesized 4-Methyl-1H-pyrrole-2-carboxylic acid would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: The melting point would be measured and compared to the literature value to assess purity.

The general workflow for the analytical characterization is outlined in the following diagram.

Spectral Data (Predicted and Inferred)

Specific spectral data for 4-Methyl-1H-pyrrole-2-carboxylic acid is not available in the search results. However, the expected spectral characteristics can be inferred based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyl-1H-pyrrole-2-carboxylic acid is expected to show characteristic absorption bands for its functional groups.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |

| C-H (Aromatic/Alkene) | 3100 - 3000 | Multiple weak to medium bands |

| C-H (Alkyl) | < 3000 | Medium to strong bands |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| C=C (Aromatic Ring) | 1600 - 1400 | Multiple medium to strong bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the pyrrole ring protons, and the carboxylic acid proton. The pyrrole NH proton may also be visible.

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no information available from the search results regarding the specific biological activities or involvement in signaling pathways for 4-Methyl-1H-pyrrole-2-carboxylic acid. Research into the biological effects of this compound may be an area for future investigation.

Safety and Handling

4-Methyl-1H-pyrrole-2-carboxylic acid is classified with the following hazards:

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpyrrole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 18711-59-6 CAS MSDS (4-Methylpyrrole-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester | 203208-35-9 | Benchchem [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-1H-pyrrole-2-carboxylic acid

Disclaimer: Direct experimental studies detailing the specific mechanism of action for 4-Methyl-1H-pyrrole-2-carboxylic acid are not extensively available in the current scientific literature. This guide, therefore, presents a potential mechanism of action inferred from the well-documented activities of its closest structural analog, 1H-pyrrole-2-carboxylic acid . The proposed mechanisms should be considered hypothetical until validated by direct experimental evidence for 4-Methyl-1H-pyrrole-2-carboxylic acid.

Introduction

4-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class. While research on this specific molecule is limited, the broader family of pyrrole-containing compounds is recognized for a wide array of biological activities.[1] This guide will focus on the most plausible mechanism of action for 4-Methyl-1H-pyrrole-2-carboxylic acid based on the activities of its parent compound, 1H-pyrrole-2-carboxylic acid, which has been identified as a quorum sensing inhibitor.[2]

Postulated Core Mechanism of Action: Quorum Sensing Inhibition

The most substantiated potential mechanism of action for compounds structurally related to 4-Methyl-1H-pyrrole-2-carboxylic acid is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.[3][4]

The parent compound, 1H-pyrrole-2-carboxylic acid, has been shown to inhibit QS in P. aeruginosa without affecting bacterial viability.[2] This suggests that it acts as a signal antagonist rather than a bactericidal or bacteriostatic agent. The primary mode of this inhibition is through the suppression of key genes in the QS regulatory circuits.[2]

P. aeruginosa possesses at least two well-characterized acyl-homoserine lactone (AHL) QS systems, las and rhl. The las system, composed of the signal synthase LasI and the transcriptional regulator LasR, is considered the master regulator. The rhl system, consisting of the synthase RhlI and the regulator RhlR, is generally thought to be hierarchically regulated by the las system.

1H-pyrrole-2-carboxylic acid has been demonstrated to significantly downregulate the expression of genes in both the las and rhl cascades.[2] This leads to a reduction in the production of virulence factors that are under the control of these QS systems.

Quantitative Data from Analog Studies

The following tables summarize the quantitative data obtained from studies on 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-2,5-dicarboxylic acid, which serve as the basis for the inferred mechanism of action.

Table 1: Inhibition of Virulence Factor Production by 1H-pyrrole-2-carboxylic acid in P. aeruginosa PAO1 [2]

| Virulence Factor | Concentration of Compound | Percentage Inhibition |

| Pyocyanin | 1 mg/ml | 44% |

| Protease | 1 mg/ml | 74% |

| Elastase | 1 mg/ml | 96% |

Table 2: Downregulation of Quorum Sensing Gene Expression by 1H-pyrrole-2-carboxylic acid in P. aeruginosa PAO1 [2]

| Gene | System | Percentage Inhibition |

| lasI | las | 80% |

| lasR | las | 87% |

| lasA | las | 88% |

| lasB | las | 92% |

| rhlI | rhl | 69% |

| rhlR | rhl | 89% |

| pqsA | pqs | 97% |

| pqsR | pqs | 78% |

Table 3: Reduction of AHL Signal Molecules by 1H-pyrrole-2,5-dicarboxylic acid (PT22) in P. aeruginosa [3][4]

| Signal Molecule | Concentration of PT22 | Percentage Reduction |

| C4-HSL | 0.50 mg/mL | 8.59% |

| C4-HSL | 0.75 mg/mL | 31.41% |

| C4-HSL | 1.00 mg/mL | 44.12% |

| 3-oxo-C12-HSL | 1.00 mg/mL | 11.55% |

Experimental Protocols from Analog Studies

The following are summaries of experimental protocols used to investigate the quorum sensing inhibitory activity of 1H-pyrrole-2-carboxylic acid. These methods would be applicable for testing 4-Methyl-1H-pyrrole-2-carboxylic acid.

-

Pyocyanin Quantification: P. aeruginosa PAO1 was cultured with and without the test compound. Pyocyanin was extracted from the supernatant with chloroform and then back-extracted into an acidic solution. The absorbance was measured at 520 nm.

-

Protease Activity Assay: The proteolytic activity in the culture supernatant was determined by measuring the release of dye from azocasein. The absorbance of the supernatant after precipitation of the remaining substrate was measured at 440 nm.

-

Elastase Activity Assay: Elastase activity was measured using Elastin-Congo red as a substrate. The absorbance of the supernatant after incubation and centrifugation was measured at 495 nm.

-

RNA Extraction: P. aeruginosa PAO1 was grown to the mid-logarithmic phase and treated with the test compound. Total RNA was then extracted using a suitable commercial kit.

-

cDNA Synthesis: The extracted RNA was reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

RT-PCR: The expression levels of target QS genes (lasI, lasR, rhlI, rhlR, etc.) were quantified using SYBR green-based real-time PCR. The relative gene expression was calculated using the 2-ΔΔCt method with a housekeeping gene for normalization.

Visualizations

Caption: Hypothesized quorum sensing inhibition by 4-Methyl-1H-pyrrole-2-carboxylic acid.

Caption: Workflow for evaluating quorum sensing inhibition.

Conclusion and Future Directions

While direct evidence is currently lacking, the available data on structurally related pyrrole carboxylic acids strongly suggests that 4-Methyl-1H-pyrrole-2-carboxylic acid may function as a bacterial quorum sensing inhibitor. The addition of a methyl group at the 4-position could potentially influence its activity, possibly by altering its binding affinity to the regulatory proteins or its ability to permeate the bacterial cell membrane.

Future research should focus on direct experimental validation of this hypothesized mechanism. This would involve performing the outlined experimental protocols with 4-Methyl-1H-pyrrole-2-carboxylic acid to quantify its effects on virulence factor production and the expression of key quorum sensing genes. Further studies could also explore its efficacy in more complex models, such as biofilms, and investigate its potential as an anti-infective agent that circumvents the development of traditional antibiotic resistance.

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Frontiers | Quorum Sensing Inhibiting Activity of Streptomyces coelicoflavus Isolated from Soil [frontiersin.org]

- 3. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Hazards of Handling 4-Methyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for 4-Methyl-1H-pyrrole-2-carboxylic acid. The content is based on available safety data sheets (SDS), public chemical databases, and general knowledge of handling fine chemical powders. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

4-Methyl-1H-pyrrole-2-carboxylic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties upon contact with skin, eyes, and the respiratory tract.[1]

GHS Classification

The following table summarizes the GHS hazard classifications for 4-Methyl-1H-pyrrole-2-carboxylic acid.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

Exclamation Mark: (for skin/eye irritation and respiratory irritation)

Quantitative Toxicological Data

As of the date of this document, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for 4-Methyl-1H-pyrrole-2-carboxylic acid are not publicly available. The hazard assessment is primarily based on the GHS classifications derived from aggregated data and notifications to regulatory bodies.[1] The toxicological properties have not been fully investigated for many related pyrrole derivatives.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-Methyl-1H-pyrrole-2-carboxylic acid are not available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining the hazard classifications listed above. These would include:

-

OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

-

OECD Guideline 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Identifying Chemicals Not Requiring Classification and Labelling for Eye Irritation or Serious Eye Damage

-

OECD Guideline 403: Acute Inhalation Toxicity

Researchers planning to conduct toxicological studies on this compound should refer to the latest versions of these established protocols.

Signaling Pathways

Skin Irritation Signaling Pathway

Chemical irritants, upon contact with the skin, can trigger a cascade of cellular events leading to inflammation. This process often involves the activation of keratinocytes, which then release various pro-inflammatory mediators. A simplified representation of a potential signaling pathway is provided below.

Caption: Simplified signaling pathway for chemical-induced skin irritation.

Respiratory Irritation Signaling Pathway

Inhalation of irritant powders can lead to an inflammatory response in the respiratory tract. This involves the activation of epithelial cells and resident immune cells, leading to the release of inflammatory mediators.

Caption: General signaling cascade for respiratory tract irritation.

Safe Handling and Experimental Workflow

Due to its irritant nature as a fine powder, proper handling procedures are critical to minimize exposure. The following workflow outlines the key steps for safely handling 4-Methyl-1H-pyrrole-2-carboxylic acid in a laboratory setting.

References

A Technical Guide to the Synthesis of Pyrrole Derivatives for Researchers and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles remains a topic of significant interest for organic chemists and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrrole nucleus, with a focus on classical named reactions and modern catalytic methods. Detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in the field.

Classical Methods for Pyrrole Synthesis

Several classical named reactions have stood the test of time and continue to be widely employed for the synthesis of pyrrole derivatives. These methods, while established for decades, have been continuously refined and adapted for new applications.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for the preparation of pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1] The operational simplicity and generally good to excellent yields make it a highly attractive method.[1]

Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1] Computational studies have suggested that this hemiaminal cyclization pathway is the preferred route for the reaction.[1]

References

An In-Depth Technical Guide to 4-Methyl-1H-pyrrole-2-carboxylic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data, serving as a crucial resource for scientists and researchers in the field.

Chemical Identity

IUPAC Name: 4-methyl-1H-pyrrole-2-carboxylic acid[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

4-Methyl pyrrole-2-carboxylic acid[1]

-

2-Pyrrolecarboxylic acid, 4-methyl-[1]

-

NSC 12025

-

And numerous other database and supplier-specific identifiers.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methyl-1H-pyrrole-2-carboxylic acid. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | PubChem[1][2] |

| Molecular Weight | 125.13 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | 200-205 °C | ChemicalBook |

| Boiling Point (Predicted) | 326.3 ± 22.0 °C | ChemicalBook |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.61 ± 0.10 | ChemicalBook |

| LogP (Predicted) | 0.9 | PubChem[1] |

| Solubility | Information not readily available | |

| Storage | Keep in a dark place, sealed in dry, room temperature | ChemicalBook |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-2-carboxylic acids is a cornerstone of many medicinal chemistry programs. While a specific, detailed protocol for the direct synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid is not extensively documented in a single source, a general and robust methodology can be adapted from established procedures for similar analogs. The following protocol is a composite based on well-known pyrrole synthesis reactions, such as the Knorr and Paal-Knorr syntheses, and subsequent functional group manipulations.

General Synthetic Approach: Modified Paal-Knorr Synthesis and Oxidation

This synthetic route involves the condensation of a 1,4-dicarbonyl compound with an amine, followed by oxidation to yield the desired carboxylic acid.

Step 1: Synthesis of the Pyrrole Ring via Paal-Knorr Condensation

The initial step involves the reaction of a suitably substituted 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.

-

Materials:

-

3-Methyl-2,5-hexanedione

-

Ammonia (aqueous solution or ammonium acetate)

-

Glacial acetic acid (as solvent and catalyst)

-

-

Procedure:

-

Dissolve 3-Methyl-2,5-hexanedione in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add a molar excess of the ammonia source (e.g., ammonium acetate).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water to precipitate the crude product, 2,4-dimethyl-1H-pyrrole.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Vilsmeier-Haack Formylation at the 2-position

The next step is the introduction of a formyl group at the 2-position of the pyrrole ring, which is a precursor to the carboxylic acid.

-

Materials:

-

2,4-dimethyl-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) as solvent

-

Aqueous sodium acetate solution

-

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.

-

Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,4-dimethyl-1H-pyrrole in DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of an aqueous sodium acetate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 4-methyl-1H-pyrrole-2-carbaldehyde by column chromatography.

-

Step 3: Oxidation of the Aldehyde to a Carboxylic Acid

The final step is the oxidation of the formyl group to a carboxylic acid.

-

Materials:

-

4-methyl-1H-pyrrole-2-carbaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

-

Acetone or a mixture of t-butanol and water as solvent

-

Aqueous sodium bisulfite solution

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the 4-methyl-1H-pyrrole-2-carbaldehyde in the chosen solvent in a flask cooled in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding an aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry to yield 4-Methyl-1H-pyrrole-2-carboxylic acid.

-

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-Methyl-1H-pyrrole-2-carboxylic acid based on the analysis of its parent compound, pyrrole-2-carboxylic acid, and similarly substituted derivatives.

| Spectroscopy | Expected Data |

| ¹H NMR | * -COOH proton: A broad singlet typically observed between 10-12 ppm.[3] * -NH proton: A broad singlet typically observed between 11-12 ppm. * Pyrrole ring protons: Two signals in the aromatic region (6-7 ppm), likely appearing as doublets or multiplets. * -CH₃ protons: A singlet around 2.0-2.5 ppm. |

| ¹³C NMR | * -COOH carbon: A signal in the range of 160-175 ppm.[3] * Pyrrole ring carbons: Signals in the range of 100-140 ppm. * -CH₃ carbon: A signal in the aliphatic region, typically around 10-20 ppm. |

| Infrared (IR) | * O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. * N-H stretch: A moderate band around 3300-3500 cm⁻¹. * C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹. * C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): Expected at m/z = 125. * Key Fragmentation Peaks: Loss of -OH (m/z = 108), loss of -COOH (m/z = 80). |

Application in Drug Development: A Synthetic Workflow Example

4-Methyl-1H-pyrrole-2-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is a key component in various scaffolds designed to interact with biological targets. Below is a conceptual workflow illustrating its use in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This diagram illustrates a common synthetic strategy where the carboxylic acid group of 4-Methyl-1H-pyrrole-2-carboxylic acid is first activated, for example, by conversion to an acyl chloride. This activated intermediate then undergoes an amide coupling reaction with a suitable amine. Subsequent modification of the pyrrole nitrogen allows for the introduction of further diversity, ultimately leading to the final target molecule. This modular approach is frequently employed in the development of new drug candidates.

References

The Therapeutic Promise of Pyrrole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities. This technical guide delves into the significant therapeutic potential of pyrrole-containing compounds, summarizing key quantitative data, providing detailed experimental methodologies for their evaluation, and visualizing critical biological pathways. The inherent versatility of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a range of diseases, from cancers and infections to inflammatory conditions and neurodegenerative disorders.

Anticancer Applications

Pyrrole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, pyrrole-containing compounds have been developed as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Anticancer Activity

The cytotoxic potential of various pyrrole derivatives against a range of cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Alkynylated Pyrroles | Compound 12l | U251 (Glioma) | MTT | 2.29 ± 0.18 | [1] |

| Compound 12l | A549 (Lung) | MTT | 3.49 ± 0.30 | [1] | |

| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo derivative (Compound 19) | L1210 (Leukemia) | Cell Growth Inhibition | 0.7 | [2] |

| 4-amino-5-chloro derivative (Compound 18) | L1210 (Leukemia) | Cell Growth Inhibition | 2.3 | [2] | |

| 4-amino-5-iodo derivative (Compound 20) | L1210 (Leukemia) | Cell Growth Inhibition | 2.8 | [2] | |

| 4-hydroxyamino-5-chloro derivative (Compound 27) | L1210 (Leukemia) | Cell Growth Inhibition | 3.7 | [2] |

Signaling Pathways in Cancer

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell proliferation, survival, and migration.[3][4] Dysregulation of the EGFR pathway is a common feature in many cancers.[1] Pyrrole-based tyrosine kinase inhibitors can block the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling molecules like RAS, RAF, and MAPK.[4]

VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process.[5][6] Pyrrole-containing compounds can inhibit VEGFR-2, a primary receptor for VEGF, thereby blocking downstream signaling pathways such as the PLC-γ-PKC-MAPK and PI3K/AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[6][7]

Experimental Protocols: Anticancer Activity

MTT Cytotoxicity Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

-

Materials: 96-well plates, cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrrole compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

-

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated significant activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole Benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [11] |

| Derivative with R = 4-ClC6H4 | Mycobacterium tuberculosis H37Rv | 3.125 | [11] | |

| Staphylococcus aureus | 3.12 - 12.5 | [11] | ||

| Escherichia coli | 3.12 - 12.5 | [11] | ||

| Pyrrole-2-carboxylate | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [11] |

| Pyrrole Derivative | BM212 | Mycobacterium tuberculosis (clinical strains) | 0.7 - 1.5 | [12] |

| BM212 | Mycobacterium fortuitum | 3.1 - 12.5 | [12] | |

| BM212 | Mycobacterium smegmatis | 3.1 - 25 | [12] | |

| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | Various derivatives | Streptococcus pneumoniae | 5.0 - 33.8 | [11] |

| Bacillus subtilis | 5.0 - 33.8 | [11] | ||

| Salmonella typhi | 5.0 - 33.8 | [11] | ||

| Pseudomonas aeruginosa | 5.0 - 33.8 | [11] | ||

| Pyrrole-thiazole derivatives | Compound 3d | Escherichia coli | 22 (Zone of inhibition in mm) | [13] |

| Compound 3e | Staphylococcus aureus | 23 (Zone of inhibition in mm) | [13] | |

| Compound 3c | Candida albicans | 24 (Zone of inhibition in mm) | [13] |

Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method for MIC Determination:

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[14][15]

-

Materials: 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), pyrrole compound stock solution.

-

Procedure:

-

Prepare serial two-fold dilutions of the pyrrole compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

-

Anti-inflammatory Applications

Chronic inflammation is implicated in a multitude of diseases. Pyrrole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity.

| Compound Class | Specific Derivative | Dose | Time (hours) | % Inhibition of Edema | Reference |

| Pyrrolopyridines | Compound 3l | Not specified | 1 | 19.97 | [17] |

| 2 | 30.05 | [17] | |||

| 3 | 36.33 | [17] | |||

| 4 | 36.61 | [17] | |||

| Pyrrole derivatives | Compound 1c | 100 mg/kg (p.o.) | Not specified | Comparable to reference drugs | [18] |

Experimental Protocols: Anti-inflammatory Activity

Carrageenan-Induced Rat Paw Edema:

This in vivo model is used to screen for acute anti-inflammatory activity.[19][20]

-

Materials: Wistar or Sprague-Dawley rats, 1% carrageenan solution in saline, plethysmometer or calipers, pyrrole compound.

-

Procedure:

-

Administer the pyrrole compound to the rats (e.g., orally or intraperitoneally).

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

A control group receives the vehicle instead of the compound.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.[21][22]

-

Neuroprotective Applications

Pyrrole-containing compounds are being investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms often involve antioxidant effects and modulation of key enzymes.

Quantitative Neuroprotective Activity

The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in PC12 cells is a common in vitro model for Parkinson's disease.

| Compound Class | Specific Derivative | Assay | Concentration (µM) | Neuroprotective Effect | Reference |

| Pyrrole Derivative | Compound A | 6-OHDA induced neurotoxicity in PC12 cells | 0.5, 1, 5 | Reversed cell cytotoxicity | [23] |

| Compound B | 6-OHDA induced neurotoxicity in PC12 cells | 0.1, 0.5, 1 | Reversed cell cytotoxicity | [23] | |

| Compound C | 6-OHDA induced neurotoxicity in PC12 cells | 0.1, 0.5, 1 | Reversed cell cytotoxicity | [23] |

Experimental Protocols: Neuroprotective Activity

6-OHDA-Induced Neurotoxicity Assay in PC12 Cells:

This assay assesses the ability of a compound to protect neuronal-like cells from a specific neurotoxin.

-

Materials: PC12 cells, culture medium, 6-hydroxydopamine (6-OHDA), pyrrole compound, MTT or similar viability assay reagents.

-

Procedure:

-

Pre-treat PC12 cells with various concentrations of the pyrrole compound for a specified time (e.g., 24 hours).

-

Induce neurotoxicity by exposing the cells to a fixed concentration of 6-OHDA (e.g., 100 µM) for another 24 hours.

-

Assess cell viability using the MTT assay or another suitable method.

-

Compare the viability of cells treated with the pyrrole compound and 6-OHDA to cells treated with 6-OHDA alone to determine the neuroprotective effect.

-

Antiviral Applications

The pyrrole core is present in several compounds with promising antiviral activity, targeting various stages of the viral life cycle.

Quantitative Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

| Compound Class | Specific Derivative | Virus | Assay | EC50 (µM) | Reference |

| N-substituted Furopyrroles | Compound 5 | EBOV | Plaque Reduction | 2.43 ± 0.2 | [24] |

| Compound 5 | SUDV | Plaque Reduction | 3.29 ± 0.5 | [24] | |

| Compound 5 | MARV | Plaque Reduction | 6.69 ± 0.2 | [24] | |

| Compound 11 | SUDV | Plaque Reduction | 0.50 ± 0.05 | [24] | |

| Compound 49 | SUDV | Plaque Reduction | 1.01 | [24] |

Experimental Protocols: Antiviral Activity

Plaque Reduction Assay:

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[25][26]

-

Materials: Host cell line, virus stock, culture medium, overlay medium (containing agarose or methylcellulose), pyrrole compound, crystal violet staining solution.

-

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the pyrrole compound.

-

After a viral adsorption period, remove the inoculum and add an overlay medium to restrict viral spread to adjacent cells.

-

Incubate the plates until plaques (zones of cell death) are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is then determined.[27][28]

-

Conclusion

The pyrrole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities exhibited by pyrrole derivatives highlight their immense potential in addressing a wide range of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic power of this versatile heterocyclic core. Future research will undoubtedly uncover new pyrrole-based compounds with enhanced potency, selectivity, and safety profiles, paving the way for the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unina.it [iris.unina.it]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Technical Guide: The Role of Pyrrole Carboxylates in Insect Communication

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Role of 4-Methyl-1H-pyrrole-2-carboxylic acid and its Analogs as Insect Pheromones

Disclaimer: Scientific literature extensively documents methyl 4-methylpyrrole-2-carboxylate (M4MP2C) , the methyl ester of 4-Methyl-1H-pyrrole-2-carboxylic acid, as a key insect trail pheromone. The carboxylic acid itself is not identified as the active pheromone but is its immediate chemical precursor or potential metabolite. This guide focuses on the established role of the active ester, M4MP2C, while acknowledging its relationship to the specified carboxylic acid.

Executive Summary

Methyl 4-methylpyrrole-2-carboxylate (M4MP2C) is a potent trail pheromone utilized by several species of leaf-cutting ants, most notably Atta texana and Atta cephalotes.[1][2] First identified in Atta texana in 1971, this volatile compound is secreted from the poison gland and guides worker ants to food sources, playing a critical role in foraging and recruitment.[2][3][4] The pheromone's activity is concentration-dependent, with optimal responses observed at intermediate concentrations.[1][5] While highly effective in laboratory bioassays, its application in field-based pest control baits has shown variable efficacy, often due to the overriding attractiveness of food odors. Understanding the reception and signaling cascade of M4MP2C provides a valuable model for insect chemoreception and a potential target for novel pest management strategies.

Quantitative Pheromone Activity Data

Quantitative data on insect responses to M4MP2C has been established through electrophysiological and behavioral assays.

Table 2.1: Electroantennogram (EAG) Responses to M4MP2C in Atta texana

This table summarizes the mean peak electroantennogram (EAG) amplitude recorded from different castes of Atta texana in response to serial dilutions of methyl 4-methylpyrrole-2-carboxylate. Data is adapted from Andryszak et al. (1990).

| Pheromone Dose (µg) | Major Worker (mV) | Queen (mV) | Male (mV) |

| 0.01 | 0.15 ± 0.03 | 0.28 ± 0.05 | 0.18 ± 0.04 |

| 0.1 | 0.24 ± 0.04 | 0.45 ± 0.07 | 0.30 ± 0.05 |

| 1 | 0.38 ± 0.06 | 0.72 ± 0.10 | 0.48 ± 0.07 |

| 10 | 0.55 ± 0.08 | 1.05 ± 0.15 | 0.68 ± 0.09 |

| 100 | 0.78 ± 0.11 | 1.48 ± 0.20 | 0.95 ± 0.12 |

| Data presented as mean ± standard error. Queens consistently show a significantly higher antennal response to the trail pheromone compared to workers and males.[2] |

Table 2.2: Behavioral Thresholds for Trail-Following Activity

This table outlines the concentration thresholds of M4MP2C required to elicit trail-following behavior in various leaf-cutting ant species.

| Species | Minimum Effective Concentration | Optimal Concentration Range | Repellent Concentration |

| Atta texana | 2.7 pg/cm | Not explicitly defined | > 50 ng (on bait) |

| Atta cephalotes | ~5 pg (on paper discs) | 5 pg - 50 ng (on paper discs) | High concentrations |

| Acromyrmex octospinosus | ~5 pg (on paper discs) | 5 pg - 50 ng (on paper discs) | High concentrations |

| Data compiled from Tumlinson et al. (1972) and Robinson & Cherrett (1978).[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the identification and characterization of insect pheromones.

Protocol for Pheromone Extraction and Identification

This protocol is based on the original methodology used by Tumlinson et al. (1971) to identify M4MP2C from Atta texana.

-

Gland Dissection: Workers of Atta texana are chilled. The poison glands are dissected from the gaster of several thousand ants.

-

Solvent Extraction: The dissected glands are immediately submerged in a minimal volume of a volatile solvent, such as carbon disulfide or dichloromethane, to extract the volatile compounds.

-

Gas Chromatography (GC) Analysis: The crude extract is injected into a gas chromatograph to separate the individual volatile components. The retention time of active fractions is noted.

-

Behavioral Bioassay of GC Fractions: Effluents from the GC column are collected at timed intervals and tested for biological activity using a trail-following bioassay (see Protocol 3.2).

-

Spectrometric Analysis: The active fraction is subjected to mass spectrometry (MS) to determine its molecular weight and fragmentation pattern. Further analysis using Nuclear Magnetic Resonance (NMR) spectroscopy may be employed for structural elucidation.

-

Synthesis and Confirmation: The proposed structure is synthesized in the laboratory. The synthetic compound's mass spectrum, GC retention time, and biological activity are compared with the natural pheromone to confirm the identification.

Protocol for Trail-Following Bioassay

This laboratory protocol, adapted from Robinson et al. (1974), assesses the trail-following response of worker ants.

-

Arena Preparation: A clean, neutral surface (e.g., a large sheet of filter paper or a glass plate) is used as the bioassay arena.

-

Trail Application: A solution of the test compound (e.g., M4MP2C in a volatile solvent) is prepared at a known concentration. A 50 cm circular or linear trail is drawn on the arena surface using a microliter syringe. A control trail is drawn using only the solvent.

-

Ant Introduction: Individual worker ants, previously isolated from any natural trails, are introduced to the starting point of the trail.

-

Behavioral Observation: The ant's behavior is observed and recorded. A positive response is defined as the ant successfully following the artificial trail for a predetermined distance (e.g., >75% of its length).

-

Quantification: The number of ants successfully following the trail out of the total number tested is recorded. This is repeated for serial dilutions of the test compound to determine the activity threshold.

Protocol for Electroantennography (EAG)

This protocol, based on the work of Andryszak et al. (1990), measures the electrical response of an isolated ant antenna to the pheromone.

-